molecular formula C19H19N5O B2558795 N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide CAS No. 477858-70-1

N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide

Cat. No. B2558795
CAS RN: 477858-70-1
M. Wt: 333.395
InChI Key: FKAPDOSZPPISFV-JCMHNJIXSA-N
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Description

N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques The compound "N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide" is related to a class of N-fused heterocyclic compounds. A notable synthesis approach involves a five-component cascade reaction, engaging cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride. This method is recognized for its simplicity, use of readily available materials, absence of toxic solvents, high yields, and tolerance for diverse functional groups. Key steps include domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization (Razavi, Bayat & Hosseini, 2020).

Structural and Magnetic Properties Some ligands structurally related to the compound exhibit intriguing properties. Specifically, a class of ligands forms homoleptic [2 × 2] tetranuclear square grids with Cu(II) and Ni(II). These compounds are characterized by X-ray structural analyses and variable temperature magnetic susceptibility measurements. Notably, the magnetic properties indicate intramolecular ferromagnetic or antiferromagnetic exchange interactions, depending on the specific compound and its structural configuration (Mandal et al., 2011).

Fluorescence and Sensing Applications Derivatives of the compound show potential as fluorescent sensors. For instance, a specific derivative demonstrated high sensitivity and selectivity towards Al3+ ions, exhibiting a significant "turn-on" fluorescence response. This responsiveness also extends to acting as a pH sensor for alkaline environments. The sensor's structure and mechanism have been validated through density functional theory (DFT) and time-dependent DFT calculations (Li & Xiao, 2016).

Antimicrobial and Antifungal Activities

Antifungal Potential Compounds structurally related to "N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide" have been synthesized and evaluated for their antifungal properties. A study highlighted the moderate antifungal activity of such compounds, with particular derivatives showing significant activity against specific fungi strains (Göktaş, Cesur, Şatana & Uzun, 2014).

Antimycobacterial Activity Similar compounds have also been synthesized and tested for their antimycobacterial activity, with some displaying notable effectiveness against clinical isolates of various bacteria, including strains of Mycobacterium tuberculosis. Molecular modeling investigations further support these findings, indicating a correlation between structure and antimycobacterial activity (Mamolo, Zampieri, Falagiani, Vio, Fermeglia, Ferrone, Pricl, Banfi & Scialino, 2004).

properties

IUPAC Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-7-9-16(10-8-13)15(3)22-23-19(25)17-11-24(12-20-17)18-6-4-5-14(2)21-18/h4-12H,1-3H3,(H,23,25)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPDOSZPPISFV-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide

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